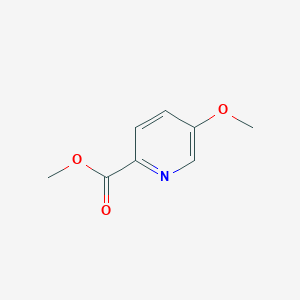

Methyl 5-methoxypyridine-2-carboxylate

Vue d'ensemble

Description

Methyl 5-methoxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methoxy group attached to the 5th carbon and a carboxylate group attached to the 2nd carbon .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 167.16 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

Methyl 5-methoxypyridine-2-carboxylate is a compound of interest in various chemical synthesis and characterization studies. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis route for a compound that involves a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, showcasing the utility of this compound derivatives in the synthesis of complex molecules (Hirokawa et al., 2000). Similarly, Horikawa, Hirokawa, and Kato (2001) highlighted a practical preparation method for a key intermediate of this compound from 2,6-dichloro-3-trifluoromethylpyridine, indicating its significance in synthetic chemistry (Horikawa et al., 2001).

Radiolabeling and Neuroprotective Potential

Yu et al. (2003) investigated the radiolabeling and biodistribution of a derivative of this compound, considering its potential as a neuroprotective drug. This study indicates the compound's relevance in the development of novel therapeutic agents and its application in medical imaging techniques (Yu et al., 2003).

Organic and Biomolecular Chemistry

In the field of organic and biomolecular chemistry, Galenko et al. (2015) utilized a related compound in a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates, demonstrating the versatility of this compound derivatives in synthesizing a variety of biologically relevant molecules (Galenko et al., 2015).

Mécanisme D'action

Mode of Action

It’s known that the compound contains a pyridine ring, which is a significant heterocyclic system in natural products and drugs . Pyridine derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

It’s worth noting that pyridine derivatives, such as this compound, are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Given the broad range of biological activities associated with pyridine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

methyl 5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-6-3-4-7(9-5-6)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTCNXIVWLMWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558435 | |

| Record name | Methyl 5-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29681-39-8 | |

| Record name | Methyl 5-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)

![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)